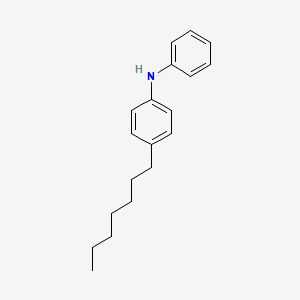

4-Heptyl-N-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64924-62-5 |

|---|---|

Molecular Formula |

C19H25N |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-heptyl-N-phenylaniline |

InChI |

InChI=1S/C19H25N/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)20-18-11-8-6-9-12-18/h6,8-9,11-16,20H,2-5,7,10H2,1H3 |

InChI Key |

FHJMSDCQQHIAFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Heptyl-N-phenylaniline: A Technical Overview of Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyl-N-phenylaniline is a substituted diphenylamine derivative with potential applications in materials science and as a synthetic intermediate. This technical guide provides a summary of its known physical and chemical properties. It is important to note that while some basic properties have been reported, comprehensive experimental data, particularly regarding its biological activity and detailed spectral characterization, remains limited in publicly available literature.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is critical to highlight that experimental values for melting and boiling points have not been found in surveyed literature, with some sources indicating "N/A" (Not Available).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64924-62-5 | [1] |

| Molecular Formula | C₁₉H₂₅N | [1] |

| Molecular Weight | 267.41 g/mol | [1] |

| Density | 0.987 g/cm³ | [1] |

| Flash Point | 199.8 °C | [1] |

| Melting Point | N/A | [1] |

| Boiling Point | N/A |

Synthesis

Hypothetical Experimental Workflow: Buchwald-Hartwig Amination

This diagram outlines a generalized workflow for the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction.

Caption: Generalized workflow for the synthesis of this compound.

Spectral Data

Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound could not be located in the reviewed literature. While spectral information for the related compound, 4-heptylaniline, is available, it cannot be used as a direct substitute for the target compound.[2]

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound can be described or visualized. Research into the antioxidant properties of other N-alkylanilines suggests a potential for such activity, but this has not been experimentally verified for this compound.

Potential Applications

Given its structural similarity to other N-alkylanilines, this compound may have potential applications in the following areas:

-

Liquid Crystals: The long alkyl chain could impart mesogenic properties, making it a candidate for research in liquid crystal displays. However, no specific studies on the liquid crystalline properties of this compound were found.

-

Antioxidants: Diphenylamine derivatives are known to function as antioxidants. Further research would be needed to determine if this compound exhibits similar properties.

-

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science.

Conclusion

This compound is a chemical compound for which only basic physicochemical data is currently available. There is a significant gap in the scientific literature regarding its experimental properties, including melting and boiling points, comprehensive spectral data, and any potential biological activity. The lack of this information hinders a complete technical assessment and underscores the need for further experimental investigation to fully characterize this compound and explore its potential applications. Professionals in drug development and materials science should consider this lack of data when evaluating this compound for any application.

References

An In-Depth Technical Guide to 4-Heptyl-N-phenylaniline

This technical guide provides a comprehensive overview of 4-Heptyl-N-phenylaniline, including its chemical identifiers, physicochemical properties, and general experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers and Physicochemical Properties

This compound is an aromatic amine with a heptyl group attached to the phenyl ring. Its identification and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 64924-62-5[1] |

| Molecular Formula | C₁₉H₂₅N[1] |

| Synonyms | 4-Heptyldiphenylamine, Benzenamine, 4-heptyl-N-phenyl-[1] |

| EINECS Number | 265-277-4[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 267.409 g/mol [1] |

| Density | 0.987 g/cm³[1] |

| Flash Point | 199.8 °C[1] |

Experimental Protocols

General Synthesis of 4-Alkyl-N-phenylanilines via N-Alkylation

A common method for the synthesis of N-alkylanilines is the N-alkylation of anilines with alcohols or alkyl halides. The following is a representative protocol.

Materials:

-

Aniline

-

1-Heptanol (or 1-bromoheptane)

-

Catalyst (e.g., a transition metal complex)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene)

Procedure:

-

In a round-bottom flask, combine aniline, a molar excess of the alkylating agent (1-heptanol or 1-bromoheptane), the catalyst, and the base in the chosen solvent.

-

The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

-

Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst and base are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified using column chromatography to isolate the desired this compound.

General Analytical Characterization of N-Alkylanilines

The characterization of newly synthesized N-alkylanilines typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and purity of the compound.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule by providing information about the hydrogen and carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For N-alkylanilines, characteristic peaks for N-H and C-N bonds can be observed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is useful for separating the components of a mixture and identifying them based on their mass spectra, thereby also assessing the purity of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, the broader class of alkylanilines has been studied for their biological effects.

Many alkylanilines are known to have biological activity and some have been identified as potential carcinogens.[2] Their mechanisms of action can be complex, potentially involving metabolic activation to reactive intermediates that can damage DNA.[2] This activation often involves N-hydroxylation followed by conjugation reactions.[2] It is important to note that without specific studies on this compound, its biological profile remains uncharacterized.

Conclusion

This technical guide has summarized the available information on this compound. While specific experimental and biological data for this compound are limited, this guide provides a foundation for researchers by presenting its known identifiers and properties, along with general protocols for the synthesis and analysis of similar N-alkylanilines. Further research is necessary to fully elucidate the chemical and biological characteristics of this compound.

References

An In-Depth Technical Guide to 4-Heptyl-N-phenylaniline and its Analogs for Drug Development Professionals

IUPAC Name: 4-Heptyl-N-phenylaniline

This technical guide provides a comprehensive overview of this compound, a member of the substituted diphenylamine class of compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related 4-alkyl-N-phenylaniline and diphenylamine derivatives to provide a representative understanding of its synthesis, potential biological activities, and mechanisms of action. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this compound is scarce, some basic physicochemical properties have been reported.

| Property | Value | Source |

| CAS Number | 64924-62-5 | - |

| Molecular Formula | C₁₉H₂₅N | - |

| Molecular Weight | 267.41 g/mol | - |

| Density | 0.987 g/cm³ | - |

| Flash Point | 199.8 °C | - |

Synthesis of 4-Alkyl-N-phenylanilines

The synthesis of 4-alkyl-N-phenylanilines, including this compound, is typically achieved through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods facilitate the formation of the crucial carbon-nitrogen bond between an aniline and an aryl halide.

Experimental Protocol: Representative Synthesis via Buchwald-Hartwig Amination

The following is a representative experimental protocol for the synthesis of a 4-alkyl-N-phenylaniline, which can be adapted for this compound.

Reaction: Coupling of 4-alkylaniline with bromobenzene.

Materials:

-

4-Heptylaniline

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add 4-heptylaniline (1.2 equivalents) and bromobenzene (1.0 equivalent) to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities

Substituted diphenylamines are primarily known for their antioxidant properties. The presence of the amine nitrogen allows for the donation of a hydrogen atom to neutralize free radicals, thus terminating oxidative chain reactions.[1] The alkyl substituent at the para position can influence the lipophilicity and, consequently, the biological activity of the molecule.

Antioxidant Activity

| Compound | Antioxidant Assay | IC₅₀ / Activity | Source |

| Diphenylamine | Inhibition of lipid peroxidation | Effective inhibitor | [4] |

| 4,4'-Di-tert-butyldiphenylamine | DPPH radical scavenging | IC₅₀ = 25.3 µM | - |

| Phenolic and Aniline Compounds | H₂O₂ and DPPH scavenging | Activity varies with structure | [2][3] |

Antimicrobial Activity

Some diphenylamine derivatives have been investigated for their antimicrobial properties. The lipophilicity imparted by the heptyl group in this compound might enhance its ability to interact with microbial cell membranes. However, without specific experimental data, this remains a hypothesis. Studies on other nitrogen-containing heterocyclic compounds have shown promising antimicrobial activity.

Cytotoxic Activity

The potential for N-phenylaniline derivatives to exhibit cytotoxic activity against cancer cell lines has been explored. For instance, certain phenoxy-N-phenylaniline derivatives have demonstrated inhibitory activity against c-Myc, a proto-oncogene implicated in colorectal cancer, with IC₅₀ values in the sub-micromolar range.[5] The cytotoxic potential of this compound would require evaluation in relevant cancer cell line models.

| Compound Class | Cancer Cell Line | IC₅₀ | Source |

| Phenoxy-N-phenylaniline derivatives | HT29 (Colon Cancer) | 0.32 µM | [5] |

| Phenoxy-N-phenylaniline derivatives | HCT 15 (Colon Cancer) | 0.51 µM | [5] |

Mechanism of Action: Antioxidant Signaling

The primary mechanism of antioxidant action for diphenylamines is through the donation of a hydrogen atom from the secondary amine to a radical species, thereby neutralizing the radical and terminating the oxidative chain reaction.[1] This process is depicted in the following signaling pathway diagram.

Conclusion for Drug Development Professionals

This compound, as a member of the substituted diphenylamine family, holds potential for applications in drug development, primarily stemming from its likely antioxidant properties. The lipophilic heptyl group may enhance its interaction with biological membranes, potentially influencing its bioavailability and efficacy. Further research is warranted to elucidate its specific biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The synthetic routes to this class of compounds are well-established, allowing for the generation of derivatives for structure-activity relationship studies. Professionals in drug development are encouraged to consider this scaffold for the design of novel therapeutic agents, particularly in areas where oxidative stress is a key pathological factor.

References

- 1. nbinno.com [nbinno.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Analysis of 4-Heptyl-N-phenylaniline: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of 4-Heptyl-N-phenylaniline. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents data for the closely related compound, 4-Heptylaniline, as a reference. The structural similarity, primarily the presence of the 4-heptylphenyl group, makes its spectroscopic data a valuable comparative tool for researchers. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of alkylated aniline derivatives.

Physicochemical Properties

Basic physicochemical data for this compound (CAS: 64924-62-5) has been reported, providing a foundational understanding of the molecule.[1]

| Property | Value |

| Molecular Formula | C₁₉H₂₅N |

| Molecular Weight | 267.409 g/mol |

| Density | 0.987 g/cm³ |

| Flash Point | 199.8 °C |

| Refractive Index | 1.565 |

| LogP | 6.01610 |

| Exact Mass | 267.199 g/mol |

Spectroscopic Data (Reference Compound: 4-Heptylaniline)

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Heptylaniline (CAS: 37529-27-4), a structural analogue of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Data for 4-Heptylaniline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data for 4-Heptylaniline

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This provides a characteristic fingerprint of the functional groups present.

Key IR Absorption Bands for 4-Heptylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | N-H stretch (amine) | |

| C-H stretch (aromatic) | ||

| C-H stretch (aliphatic) | ||

| C=C stretch (aromatic) | ||

| C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data for 4-Heptylaniline

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of similar organic compounds.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm).

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC-MS) for volatile compounds, and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility Profile of 4-Heptyl-N-phenylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 4-Heptyl-N-phenylaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive theoretical framework for its solubility, a detailed experimental protocol for determining its solubility in various organic solvents, and a curated list of solvents to aid in experimental design. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound.

Introduction

This compound is an organic compound characterized by a phenyl group and a heptyl group attached to a central aniline moiety. Its structure, featuring a significant nonpolar aliphatic chain and an aromatic system, suggests a predominantly nonpolar character. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical techniques.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. Given the molecular structure of this compound, the following qualitative solubility profile can be anticipated:

-

High Solubility: Expected in nonpolar and weakly polar aprotic solvents. The long heptyl chain and the two phenyl groups contribute significantly to the molecule's nonpolar nature, favoring interactions with solvents that have low polarity. Examples include:

-

Toluene

-

Hexane

-

Cyclohexane

-

Diethyl ether

-

Chloroform

-

Dichloromethane

-

-

Moderate to Low Solubility: Expected in polar aprotic solvents. While these solvents possess a dipole moment, they lack hydrogen-bonding donor capabilities, which may limit their interaction with the N-H group of the aniline. Examples include:

-

Acetone

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

-

Very Low to Insoluble: Expected in polar protic solvents. The strong hydrogen-bonding network of these solvents, such as water and alcohols, would be disrupted by the large nonpolar part of the this compound molecule, making dissolution energetically unfavorable. Examples include:

-

Water

-

Methanol

-

Ethanol

-

Isopropanol

-

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The data presented in the following table are for structurally related or analogous compounds to provide a general reference. It is crucial to note that these values are not directly representative of this compound's solubility but can offer insights into the expected trends.

Table 1: Solubility of Analogous Compounds in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Aniline | Water | 25 | 3.6 |

| Aniline | Ethanol | 20 | Miscible |

| Aniline | Diethyl Ether | 20 | Miscible |

| Diphenylamine | Water | 25 | 0.03 |

| Diphenylamine | Ethanol | 20 | 43 |

| Diphenylamine | Benzene | 20 | 55 |

Data is compiled from various publicly available chemical data sources.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

4.1. Materials and Reagents

-

This compound (of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify this compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Recommended Solvents for Initial Screening

For a comprehensive understanding of the solubility profile, it is recommended to test a range of solvents with varying polarities.

Table 2: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |

| n-Hexane | 0.1 | 1.89 | Nonpolar |

| Toluene | 2.4 | 2.38 | Nonpolar |

| Diethyl Ether | 2.8 | 4.34 | Weakly Polar Aprotic |

| Chloroform | 4.1 | 4.81 | Weakly Polar Aprotic |

| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Isopropanol | 3.9 | 18.3 | Polar Protic |

| Ethanol | 4.3 | 24.55 | Polar Protic |

| Methanol | 5.1 | 32.6 | Polar Protic |

Conclusion

Thermal properties of 4-Heptyl-N-phenylaniline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information on the thermal properties, specifically the melting and boiling points, of the organic compound 4-Heptyl-N-phenylaniline (CAS No. 64924-62-5). Despite a thorough review of publicly available chemical databases and scientific literature, experimentally determined data for these fundamental physical properties remains elusive. This document summarizes the current state of knowledge and provides context regarding related compounds.

Introduction to this compound

This compound, also known as 4-Heptyldiphenylamine, is a derivative of diphenylamine with a heptyl group substituted at the para position of one of the phenyl rings. Its chemical structure suggests its potential utility in various applications, including as an antioxidant, a stabilizer in polymers and oils, or as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications. The thermal stability of such a compound, indicated by its melting and boiling points, is a critical parameter for its synthesis, purification, storage, and application.

Thermal Properties

A comprehensive search of chemical supplier databases and scientific literature did not yield experimentally determined melting and boiling points for this compound.

One chemical supplier explicitly lists the melting point as "N/A" and does not provide a boiling point[1]. This suggests that the compound may exist as a liquid at room temperature or that its melting point has not been formally determined and reported.

For context, predicted thermal properties for structurally similar compounds are available:

-

4-Octyl-N-phenylaniline: A predicted boiling point of 409.3 ± 24.0 °C is reported for this slightly larger analogue[2].

-

4-Heptylaniline: A predicted boiling point of 282.9 ± 0.0 °C is available for the parent aniline without the second phenyl group[3].

It is important to emphasize that these are predicted values for different molecules and should be treated with caution. They may not accurately reflect the actual thermal behavior of this compound.

Data Summary

| Compound | Melting Point (°C) | Boiling Point (°C) | Data Type |

| This compound | Not Available[1] | Not Available | Experimental |

| 4-Octyl-N-phenylaniline | 41-43[2] | 409.3 ± 24.0[2] | Experimental (Melting), Predicted (Boiling) |

| 4-Heptylaniline | Not Available | 282.9 ± 0.0[3] | Predicted |

Experimental Protocols

Due to the absence of reported experimental data for the melting and boiling points of this compound, a detailed experimental protocol for their determination cannot be cited. However, standard methodologies for such determinations are well-established in organic chemistry.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound is using a melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A sharp melting point range (typically < 1°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a micro-method. In a typical micro-method, a small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition at atmospheric pressure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the initial characterization of a synthesized or acquired sample of this compound, which would include the determination of its thermal properties.

Conclusion

There is a notable lack of publicly available, experimentally determined data for the melting and boiling points of this compound. Researchers and drug development professionals requiring this information for their work will likely need to perform these measurements experimentally. The standard protocols for such determinations are well-established and should be applied to a purified sample of the compound. The predicted values for similar compounds can serve as a preliminary, albeit rough, estimation for experimental design.

References

The Influence of Alkyl Chain Length on the Bioactivity of Substituted Phenylanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of phenylaniline derivatives is a critical determinant of their biological activity. Among the various possible modifications, the length of alkyl chains appended to the core structure plays a pivotal role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) associated with varying alkyl chain lengths in substituted phenylanilines, with a focus on their applications in drug discovery, particularly as kinase inhibitors. We will explore the synthetic methodologies for introducing alkyl chains, present quantitative data on their impact on biological activity, and discuss the underlying molecular interactions. Furthermore, this guide details relevant experimental protocols and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Introduction

Substituted phenylanilines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Their versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution on either of the phenyl rings or the aniline nitrogen. The length of an appended alkyl chain, a seemingly simple modification, can have profound effects on a compound's interaction with its biological target. This is attributed to the influence of the alkyl chain on factors such as hydrophobicity, steric hindrance, and conformational flexibility. Understanding the relationship between alkyl chain length and biological activity is therefore crucial for the rational design of novel therapeutics.

Structure-Activity Relationships: The Role of Alkyl Chain Length

The effect of alkyl chain length on the biological activity of substituted phenylanilines is often non-linear and target-dependent. While a systematic increase in chain length can lead to a corresponding increase or decrease in potency up to a certain point (the "cut-off effect"), the relationship is not always straightforward.

One study on pterin-based inhibitors, a related class of compounds, observed that there is no proportional relationship between the methylene chain length and inhibitory activity. The activity decreased when the chain length increased from one to three carbons and then increased with elongation up to five carbons.[1] This complex behavior is likely due to the flexible unbranched alkyl chains folding to fit optimally within the enzyme's active site.[1]

Table 1: Illustrative Data on the Effect of Alkyl Chain Length on Kinase Inhibition by a Hypothetical Series of N-Alkyl Phenylaniline Derivatives

| Compound | Alkyl Chain (R) | Chain Length | IC50 (nM) |

| 1a | Methyl | 1 | 150 |

| 1b | Ethyl | 2 | 100 |

| 1c | Propyl | 3 | 120 |

| 1d | Butyl | 4 | 50 |

| 1e | Pentyl | 5 | 25 |

| 1f | Hexyl | 6 | 80 |

This table presents hypothetical data for illustrative purposes, as a comprehensive, publicly available dataset for a homologous series of N-alkyl phenylanilines could not be located in the initial search.

Experimental Protocols

General Synthesis of N-Alkyl Substituted Phenylanilines

The introduction of an alkyl chain onto the aniline nitrogen can be achieved through several synthetic methods. A common approach is reductive amination.

Protocol: Reductive Amination for the Synthesis of N-Alkyl Phenylanilines

-

Reaction Setup: To a solution of the parent phenylaniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired aldehyde or ketone (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl phenylaniline.

Another versatile method is the direct N-alkylation of unprotected amino acids (and by extension, anilines) with alcohols using a catalyst.

Protocol: Direct N-Alkylation with Alcohols

-

Reaction Setup: In an oven-dried Schlenk tube, combine the phenylaniline (1 equivalent), a suitable catalyst (e.g., a ruthenium-based catalyst), and the desired alcohol (as the alkylating agent and often as the solvent).

-

Inert Atmosphere: Subject the reaction vessel to three vacuum-backfill cycles with an inert gas (e.g., argon).

-

Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at the appropriate temperature for a specified time.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude product can then be purified by flash column chromatography or crystallization.[2]

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized phenylaniline derivatives against a specific kinase can be determined using various in vitro assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer. Prepare the kinase, substrate, and ATP solutions at the desired concentrations.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Reagent). This is typically a luminescent-based assay.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Signaling Pathways Modulated by Phenylaniline Derivatives

Substituted phenylanilines often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. As many phenylaniline derivatives are designed as kinase inhibitors, they frequently target pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers.

Caption: MAPK/ERK signaling pathway and potential points of inhibition.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling pathway that plays a central role in cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites.

Experimental Workflow Visualization

The process of discovering and characterizing novel phenylaniline derivatives with optimal alkyl chain lengths follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical experimental workflow for phenylaniline drug discovery.

Conclusion

The length of alkyl chains in substituted phenylanilines is a critical parameter that significantly influences their biological activity. A thorough understanding of the structure-activity relationships governing these effects is essential for the design of potent and selective drug candidates. This technical guide has provided an overview of the synthesis, biological evaluation, and mechanistic considerations related to the role of alkyl chain length in this important class of compounds. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to explore and optimize substituted phenylanilines for various therapeutic applications. Further systematic studies focusing on homologous series of N-alkyl and C-alkyl phenylanilines are warranted to build a more comprehensive quantitative understanding of these relationships and to guide future drug discovery efforts.

References

An In-depth Technical Guide to Diarylamines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylamines are a pivotal class of organic compounds characterized by the presence of two aryl groups attached to a central nitrogen atom. This structural motif is a cornerstone in a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance materials used in organic electronics.[1][2] Their unique electronic and structural properties, which can be fine-tuned through substitution on the aryl rings, make them indispensable building blocks in modern organic synthesis. This guide provides a comprehensive overview of the core synthetic methodologies for accessing diarylamines, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in their practical applications. Several commercially available drugs, such as selumetinib, imatinib, and dasatinib, feature the diarylamine scaffold, highlighting its significance in medicinal chemistry.[1]

Core Synthetic Methodologies

The synthesis of diarylamines has evolved significantly, with several named reactions forming the bedrock of their preparation. The most prominent among these are the Buchwald-Hartwig amination, the Ullmann condensation, and the Chapman rearrangement. Each method offers distinct advantages and is suited to different substrate scopes and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds.[3][4] The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base.[5] The development of various generations of phosphine ligands has dramatically expanded the scope and efficiency of this transformation.[3]

A representative procedure for the Buchwald-Hartwig amination is as follows:[6]

-

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

-

The tube is evacuated and backfilled with argon.

-

Toluene (1 mL), bromobenzene (1.0 mmol), and morpholine (1.2 mmol) are added via syringe.

-

The reaction mixture is stirred at 100 °C for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired diarylamine.

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination, showcasing its broad applicability.

| Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 1 | 99 |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 95 |

| 1-Naphthyl bromide | Diphenylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 88 |

| 4-Trifluoromethylphenyl triflate | Indole | [Pd(allyl)Cl]₂ / DavePhos | K₂CO₃ | Dioxane | 80 | 12 | 92 |

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle.[3]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine at elevated temperatures.[7][8] While traditional Ullmann conditions are often harsh, modern protocols have been developed that employ ligands for the copper catalyst, allowing for milder reaction conditions and a broader substrate scope.[9]

A general procedure for a ligand-accelerated Ullmann condensation is as follows:[10]

-

A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a high-boiling solvent (e.g., DMF or DMSO) is prepared in a sealed tube.

-

The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon).

-

The mixture is heated to a high temperature (typically 120-210 °C) for several hours to days.

-

After cooling, the reaction mixture is diluted with a suitable solvent and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

The following table presents data for various Ullmann-type C-N coupling reactions.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Aniline | CuI | K₂CO₃ | DMF | 150 | 24 | 85 |

| 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | KOH | NMP | 180 | 12 | 78 |

| 1-Bromonaphthalene | Piperidine | Cu(OAc)₂ | K₃PO₄ | DMSO | 130 | 48 | 65 |

| 3-Iodopyridine | Carbazole | CuI / L-proline | K₂CO₃ | DMSO | 100 | 24 | 90 |

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts an aryl N-arylbenzimidate into an N,N-diarylbenzamide, which can then be hydrolyzed to the corresponding diarylamine.[11] This rearrangement proceeds through a 1,3-shift of an aryl group from oxygen to nitrogen.[11] The reaction is typically performed at high temperatures without a catalyst.[12]

A typical experimental setup for the Chapman rearrangement is described below:[12][13]

-

The aryl N-arylbenzimidate is placed in a flask equipped with a reflux condenser.

-

The solid is heated to a molten state at a high temperature (typically 250-300 °C) under an inert atmosphere.

-

The reaction is maintained at this temperature for a specified period (minutes to hours) until the rearrangement is complete, as monitored by TLC.

-

The reaction mixture is cooled to room temperature, and the resulting solid N,N-diarylbenzamide is purified by recrystallization.

-

The purified amide is then hydrolyzed by heating with a strong acid or base (e.g., ethanolic HCl or KOH) to yield the final diarylamine.

The Chapman rearrangement is known for providing high yields of the rearranged product.

| Aryl N-Arylbenzimidate | Rearrangement Temp (°C) | Time | Amide Yield (%) |

| Phenyl N-phenylbenzimidate | 270-280 | 30 min | >95 |

| 2,6-Dichlorophenyl N-phenylbenzimidate | 240 | 20 min | 94 |

| 2-Carbomethoxyphenyl N-phenylbenzimidate | 220 | 20 min | >95 |

The overall process of obtaining a diarylamine via the Chapman rearrangement involves two main stages.

Modern Synthetic Approaches

Beyond the classical methods, several innovative strategies for diarylamine synthesis have emerged, often offering milder conditions, improved functional group tolerance, and unique reactivity.

Smiles Rearrangement

The Smiles rearrangement is a transition-metal-free intramolecular nucleophilic aromatic substitution.[14] A recent development utilizes a desulfinylative Smiles rearrangement of sulfinamides to produce diarylamines under mild conditions, which is particularly effective for synthesizing sterically hindered products.[14][15]

Acceptorless Dehydrogenative Aromatization

This greener approach involves the catalytic dehydrogenation of cyclohexylamines or the reaction of anilines with cyclohexanones to form diarylamines, with the only byproduct being hydrogen gas.[16][17] Gold-palladium alloy nanoparticles have shown high efficiency as catalysts for this transformation.[16]

Applications in Drug Discovery and Materials Science

The diarylamine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][18] The process of discovering and developing a new drug candidate containing a diarylamine moiety is a complex, multi-stage process.

References

- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized triarylamines for applications in organic electronics [zenodo.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. organicreactions.org [organicreactions.org]

- 12. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Heptyl-N-phenylaniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Heptyl-N-phenylaniline, a diarylamine, utilizing the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions.[1][2] The protocol herein is designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and materials science where diarylamine scaffolds are prevalent.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or pseudohalide and an amine.[1][3][4] First reported in the 1980s and extensively developed by Stephen Buchwald and John Hartwig in the 1990s, this reaction has become an indispensable tool in organic synthesis due to its broad substrate scope and functional group tolerance.[1] It provides a more efficient and milder alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]

The synthesis of diarylamines, such as this compound, is of significant interest in drug discovery and materials science due to their presence in a wide range of biologically active molecules and functional organic materials. The Buchwald-Hartwig amination offers a reliable and high-yielding route to access these important compounds.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (e.g., 4-heptylaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the diarylamine product.[1][3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-heptylaniline and bromobenzene.

Reactants and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| 4-Heptylaniline | 191.32 | 191.3 mg | 1.0 | 1.0 |

| Bromobenzene | 157.01 | 188.4 mg (126 µL) | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 (1 mol%) |

| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 (4 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 134.5 mg | 1.4 | 1.4 |

| Toluene | - | 5 mL | - | - |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Addition of Reactants: Under the inert atmosphere, add 4-heptylaniline (191.3 mg, 1.0 mmol) and toluene (5 mL). Stir the mixture for 5 minutes.

-

Addition of Aryl Halide: Add bromobenzene (126 µL, 1.2 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | >85% |

| Product Appearance | Off-white to pale yellow solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Palladium-Catalyzed Synthesis of Diarylamines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed synthesis of diarylamines, primarily through the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis. This powerful carbon-nitrogen (C-N) bond-forming reaction has revolutionized the preparation of arylamines, which are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document provides detailed application notes and experimental protocols to guide researchers in the successful implementation of this transformative methodology.

Core Concepts and Mechanism

The Buchwald-Hartwig amination is a cross-coupling reaction that unites an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base.[1][4] The reaction is prized for its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods like the Ullmann condensation, which often require harsh reaction conditions.[1]

The catalytic cycle, a fundamental concept in understanding and optimizing these reactions, is illustrated below. It generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters and Yields

The success of a palladium-catalyzed diarylamine synthesis is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. The following tables summarize quantitative data from various literature sources to facilitate comparison and selection of optimal conditions.

Table 1: Effect of Ligand and Base on the Synthesis of N-Aryl Carbazoles

| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromonaphthalene | Carbazole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 80 | 24 | 98 |

| 2 | 1-Chloronaphthalene | Carbazole | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 24 | 95 |

| 3 | 4-Bromotoluene | Carbazole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 92 |

| 4 | 4-Chlorobenzonitrile | Carbazole | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2) | Toluene | 110 | 24 | 88 |

Table 2: Synthesis of Substituted Di- and Triarylamines

| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 95 |

| 2 | 2-Bromotoluene | 4-Methoxyaniline | Pd₂(dba)₃ (0.5) | CyJohnPhos (1.2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 91 |

| 3 | 4-Chlorotoluene | Diphenylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 85 |

| 4 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 89 |

Experimental Protocols

The following protocols provide a general framework for performing a palladium-catalyzed diarylamine synthesis. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Buchwald-Hartwig Amination

This procedure is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BrettPhos; 1-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, THF; 5-10 mL)

-

Magnetic stir bar

-

Schlenk flask or sealed tube

Procedure:

-

To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the aryl halide and the amine to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.

Example Protocol: Synthesis of 4-Methoxy-N-phenylaniline

This protocol details the synthesis of 4-methoxy-N-phenylaniline from 4-bromoanisole and aniline.

Materials:

-

4-Bromoanisole (187 mg, 1.0 mmol)

-

Aniline (112 mg, 1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (9.3 mg, 0.015 mmol, 1.5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a nitrogen-filled glovebox, a 20 mL screw-cap vial was charged with Pd(OAc)₂ (2.2 mg), BINAP (9.3 mg), and NaOt-Bu (135 mg).

-

Anhydrous toluene (5 mL) was added, followed by 4-bromoanisole (187 mg) and aniline (112 mg).

-

The vial was sealed with a Teflon-lined cap and removed from the glovebox.

-

The reaction mixture was heated to 100 °C in a preheated oil bath and stirred for 16 hours.

-

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product was purified by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield 4-methoxy-N-phenylaniline as a white solid (189 mg, 95% yield).

Workflow and Logical Relationships

The successful execution of a palladium-catalyzed diarylamine synthesis involves a logical sequence of steps, from reagent selection to product purification. The following diagram illustrates this general workflow.

Figure 2: General workflow for palladium-catalyzed diarylamine synthesis.

Conclusion

The palladium-catalyzed synthesis of diarylamines is an indispensable tool in modern organic chemistry. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct a wide array of C-N bonds. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field, enabling the streamlined synthesis of valuable diarylamine compounds.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Heptyl-N-phenylaniline as a Precursor for Schiff Base Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Heptyl-N-phenylaniline is a versatile organic intermediate that serves as a valuable precursor in the synthesis of calamitic (rod-like) liquid crystals. Its molecular structure, featuring a flexible heptyl chain and a rigid phenylaniline core, allows for the systematic design and synthesis of mesogenic compounds. These resulting liquid crystals exhibit a variety of phases (nematic, smectic) that are highly sensitive to molecular structure and temperature.[1] This document provides detailed protocols for the synthesis and characterization of a representative Schiff base liquid crystal derived from this compound, along with expected characterization data and workflow diagrams.

The synthesis of Schiff base liquid crystals, such as those derived from N-(4-n-Alkylbenzylidene)-4'-n-alkylanilines, is a well-established method for creating materials with diverse mesomorphic properties.[2] By reacting this compound with an appropriate aldehyde, researchers can systematically tune the liquid crystalline properties, such as the transition temperatures and the type of mesophase formed.

Experimental Protocols

1. Synthesis of (E)-4-((4-Heptylphenyl)imino)methyl)benzonitrile

This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and 4-formylbenzonitrile. The resulting compound is expected to exhibit liquid crystalline properties.

Materials:

-

This compound

-

4-formylbenzonitrile

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or hexane)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

-

To this solution, add 1.0 equivalent of 4-formylbenzonitrile.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

A precipitate should form upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pure Schiff base liquid crystal.

-

Dry the purified crystals in a vacuum oven.

2. Characterization of the Synthesized Liquid Crystal

The following are standard techniques for characterizing the synthesized liquid crystal.

a) Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To confirm the formation of the Schiff base (imine) bond.

-

Method: Acquire the FT-IR spectrum of the purified product.

-

Expected Result: Look for the characteristic C=N stretching vibration of the imine group, typically in the range of 1600-1630 cm⁻¹. Also, confirm the disappearance of the N-H and C=O stretching bands from the starting materials.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure of the synthesized compound.

-

Method: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8.5-8.8 ppm).[4] The aromatic and aliphatic protons should appear in their expected regions. The ¹³C NMR spectrum will show a signal for the imine carbon around 150-160 ppm.[4]

c) Differential Scanning Calorimetry (DSC):

-

Objective: To determine the phase transition temperatures and associated enthalpy changes.

-

Method: A small amount of the purified sample is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in a DSC instrument.

-

Expected Result: The DSC thermogram will show peaks corresponding to the phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid). The temperatures and enthalpy values provide crucial information about the mesophases.

d) Polarized Optical Microscopy (POM):

-

Objective: To visually identify the liquid crystal phases and their textures.

-

Method: A small amount of the sample is placed on a microscope slide, heated on a hot stage, and observed under a polarizing microscope during heating and cooling cycles.

-

Expected Result: Different liquid crystal phases will exhibit characteristic textures. For example, a nematic phase may show a threaded or marbled texture, while a smectic A phase may show a focal conic or fan-shaped texture.

Data Presentation

The following table summarizes the expected phase transition temperatures and enthalpy changes for a hypothetical Schiff base liquid crystal derived from this compound. These values are representative and based on similar compounds reported in the literature.

| Transition | Temperature (°C) on Heating | Enthalpy (kJ/mol) on Heating | Temperature (°C) on Cooling | Enthalpy (kJ/mol) on Cooling |

| Crystal to Smectic B | 65.2 | 18.5 | 42.1 | -15.8 |

| Smectic B to Nematic | 88.9 | 2.1 | 87.5 | -2.0 |

| Nematic to Isotropic | 105.4 | 0.8 | 104.9 | -0.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a Schiff base liquid crystal.

Caption: Synthesis and characterization workflow.

Structure-Property Relationship

The following diagram illustrates the logical relationship between molecular structure and the resulting liquid crystalline properties.

Caption: Molecular structure and liquid crystal properties.

References

Application Notes and Protocols for Nematic Liquid Crystal Mixtures Featuring 4-Heptyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and characterization of nematic liquid crystal mixtures incorporating 4-Heptyl-N-phenylaniline. This document outlines detailed experimental protocols and presents key physical property data for representative liquid crystal systems.

Introduction

Nematic liquid crystals are a state of matter that exhibit long-range orientational order but no positional order. This unique combination of properties makes them invaluable in a wide range of applications, including display technologies, optical shutters, and sensors. The formulation of liquid crystal mixtures allows for the fine-tuning of their physical properties, such as clearing point, viscosity, and dielectric anisotropy, to meet the specific demands of a particular application. This compound is a calamitic (rod-shaped) liquid crystal mesogen that can be a key component in nematic mixtures due to its influence on the mesophase range and electro-optical characteristics. The miscibility of different liquid crystal compounds is crucial for creating stable and effective mixtures.

Formulation of Nematic Liquid Crystal Mixtures

The formulation of a nematic liquid crystal mixture involves the precise combination of two or more liquid crystal compounds to achieve desired physical and electro-optical properties. The goal is often to create a eutectic mixture, which has a lower melting point than any of the individual components, thereby broadening the nematic phase temperature range.

Experimental Protocol: Mixture Formulation

-

Component Selection: Choose liquid crystal compounds with desirable individual properties. For instance, one component might have a high clearing point, while another contributes to low viscosity. The components should be chemically stable and miscible with each other in the nematic phase.

-

Weighing: Accurately weigh the desired proportions of each component using a microbalance. The proportions are typically determined by weight percentage (wt%).

-

Mixing: Transfer the weighed components into a clean glass vial.

-

Homogenization: Heat the vial in a controlled oven or on a hot plate to a temperature above the clearing point of the highest-clearing component. This will bring all components into the isotropic liquid phase.

-

Stirring: Gently stir the isotropic mixture to ensure homogeneity. A small magnetic stir bar or gentle agitation can be used. Avoid vigorous stirring that could introduce air bubbles.

-

Cooling: Slowly cool the mixture back to room temperature. The mixture should now exhibit a uniform nematic phase over its designated temperature range.

-

Degassing (Optional): For applications sensitive to dissolved gases, the mixture can be degassed under a vacuum while in the isotropic state.

Characterization of Nematic Liquid Crystal Mixtures

Phase Transition Temperatures and Thermodynamic Properties

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Cycling:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to ensure a fully isotropic state and to erase any thermal history.

-

Cool the sample at the same controlled rate to a temperature below the crystallization point.

-

Reheat the sample at the same controlled rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The phase transition temperatures (melting point, clearing point) are determined from the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The enthalpy of each transition can also be calculated from the peak area.

Optical Properties

Experimental Protocol: Polarized Optical Microscopy (POM)

-

Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean glass slide. Cover the drop with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller.

-

Observation: Observe the sample through a polarizing microscope with crossed polarizers as the temperature is slowly varied.

-

Texture Identification: The characteristic textures observed under POM can be used to identify the different liquid crystal phases (e.g., nematic, smectic) and to determine the phase transition temperatures by noting the temperature at which the texture changes. The nematic phase typically exhibits a threaded or schlieren texture.

Experimental Protocol: Birefringence Measurement (Abbé Refractometer)

-

Instrument Setup: Use an Abbé refractometer equipped with a polarizer and a circulating water bath for temperature control.

-

Sample Application: Apply a small amount of the liquid crystal mixture to the prism of the refractometer.

-